Desmethyl Iopamidol
Übersicht
Beschreibung
Desmethyl Iopamidol is a derivative of Iopamidol, a non-ionic, water-soluble iodinated contrast agent widely used in medical imaging, particularly in X-ray and computed tomography (CT) scans. This compound retains the core structure of Iopamidol but lacks one methyl group, which can influence its chemical properties and interactions.
Wirkmechanismus
Target of Action
Desmethyl Iopamidol, like its parent compound Iopamidol, is primarily used as a diagnostic imaging agent for angiography throughout the cardiovascular system . The primary targets of this compound are the tissues and structures that need to be visualized during these procedures.
Mode of Action
It is likely to function similarly to iopamidol, which works by increasing the contrast between the area under examination and the surrounding tissues during imaging procedures . This is achieved by the compound’s ability to absorb X-rays, thereby allowing for clearer visualization of the structures of interest.
Pharmacokinetics
Iopamidol is known to be rapidly and almost completely absorbed, distributed in the body, and eliminated unchanged by renal excretion
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness can be influenced by the patient’s hydration status and kidney function, as these can affect the compound’s distribution and elimination . Additionally, the compound’s stability can be affected by factors such as temperature and pH.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Iopamidol typically involves the iodination of 5-amino-1,3-benzenedicarboxylic acid with iodine monochloride in hydrochloric acid. This is followed by chlorination with thionyl chloride to form an acyl chloride intermediate. The intermediate is then reacted with (S)-2-acetoxypropanoyl chloride in N,N-dimethylacetamide. The resulting compound is amidated with an excess of 2-amino-1,3-propanediol, and the intermediate is finally hydrolyzed with sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimizations to improve yield and reduce the use of hazardous reagents. Green chemistry approaches have been explored to minimize environmental impact, such as replacing thionyl chloride with less toxic alternatives .
Analyse Chemischer Reaktionen
Types of Reactions: Desmethyl Iopamidol undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form different iodinated derivatives.
Reduction: Reduction reactions can modify the iodine atoms or other functional groups.
Substitution: Substitution reactions can occur at the aromatic ring or the amide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but generally include various iodinated and non-iodinated derivatives .
Wissenschaftliche Forschungsanwendungen
Desmethyl Iopamidol has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of iodinated contrast agents.
Biology: Investigated for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Explored for its potential as a diagnostic imaging agent with modified properties compared to Iopamidol.
Industry: Used in the development of new imaging technologies and contrast agents.
Vergleich Mit ähnlichen Verbindungen
Iopamidol: The parent compound, widely used in medical imaging.
Iohexol: Another non-ionic iodinated contrast agent with similar applications.
Iomeprol: A similar compound used for diagnostic imaging.
Uniqueness: Desmethyl Iopamidol is unique due to the absence of one methyl group, which can affect its solubility, reactivity, and interaction with biological systems. This slight structural difference can lead to variations in its pharmacokinetics and imaging properties .
Biologische Aktivität
Desmethyl Iopamidol, a metabolite of the iodinated contrast agent iopamidol, has garnered attention in recent years due to its biological activity and environmental implications. This article explores the biological properties, safety profiles, and environmental impact of this compound based on various studies and research findings.
This compound is a non-ionic, low-osmolarity contrast agent primarily used in medical imaging. It is formed through the metabolic process of iopamidol, which is administered for radiographic procedures. The structure of this compound is characterized by the absence of a methyl group compared to its parent compound, affecting its pharmacokinetics and biological interactions.
Pharmacokinetics
Research indicates that this compound exhibits altered pharmacokinetic properties compared to iopamidol. Studies have shown that this compound has a longer half-life in biological systems, which may influence its accumulation in tissues and potential toxicity.
Toxicological Studies
Toxicological assessments reveal that this compound has a lower acute toxicity profile compared to many other iodinated contrast agents. For instance, a study involving various contrast agents showed that this compound had significantly fewer adverse effects in animal models when compared to diatrizoate, another commonly used contrast agent .
Contrast Agent | Major Adverse Events (%) | Minor Adverse Events (%) |
---|---|---|
Diatrizoate | 8.5 | 61 |
This compound | 4.8 | 25 |
This data suggests that while this compound is not completely devoid of side effects, its profile is more favorable for clinical use.
Environmental Impact
This compound has been identified as an emerging contaminant in aquatic environments due to its persistence and bioaccumulation potential. Studies conducted in Southeast Asia have detected significant concentrations of pharmaceutical and personal care products (PPCPs), including this compound, in freshwater samples .
Bioaccumulation Studies
A cross-country study highlighted the bioaccumulation of PPCPs in fish species such as tilapia and carp. The concentrations of various PPCPs were measured, revealing that this compound was present at levels that could potentially affect aquatic life:
Compound | Concentration (ng/L) |
---|---|
This compound | 1848.57 |
Sulfamethoxazole | n.d.–110 |
Acetaminophen | 1848.57 |
These findings underscore the need for further research into the ecological risks posed by this compound and its metabolites.
Clinical Case Study: Cardiac Angiography
A randomized clinical trial compared the effectiveness and safety of iopamidol against diatrizoate in cardiac angiography patients. The study found that patients receiving iopamidol experienced fewer adverse events, indicating its potential as a safer alternative in clinical settings .
Environmental Case Study: Wastewater Treatment
Research on wastewater treatment processes has demonstrated varying degrees of success in removing this compound from effluents. A pilot study using staged moving bed biofilm reactors reported over 20% removal efficiency for several iodinated contrast media, including this compound. However, complete mineralization was not achieved, leading to concerns about persistent transformation products .
Eigenschaften
IUPAC Name |
1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[(2-hydroxyacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20I3N3O8/c17-11-9(15(29)20-6(1-23)2-24)12(18)14(22-8(28)5-27)13(19)10(11)16(30)21-7(3-25)4-26/h6-7,23-27H,1-5H2,(H,20,29)(H,21,30)(H,22,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSXCZTZZDIVJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NC(CO)CO)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20I3N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77868-41-8 | |
Record name | 1,3-Benzenedicarboxamide, 5-((2-hydroxyacetyl)amino)-N1,N3-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-2,4,6-triiodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077868418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-((2-HYDROXYACETYL)AMINO)-N1,N3-BIS(2-HYDROXY-1-(HYDROXYMETHYL)ETHYL)-2,4,6-TRIIODO-1,3-BENZENEDICARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54K5BMM8OD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.